Guanoxabenz hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9Cl3N4O |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4-; |
InChI Key |
PQPZROSFRCBPIM-XHNKNCTESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\N=C(\N)/NO)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl |
Synonyms |
1-(2,6-dichlorobenzylideneamino)-3-hydroxyguanidine guanoxabenz guanoxabenz hydrochloride guanoxabenz monohydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Guanoxabenz Hydrochloride
Strategies for the Chemical Synthesis of Guanoxabenz (B1663198) Hydrochloride
The synthesis of Guanoxabenz, an N-hydroxyamidinohydrazone, is closely linked to its precursor, Guanabenz (B1672423). nih.gov The primary pathways for its formation involve the specific modification of this precursor molecule.
While direct, multi-step chemical syntheses from simple starting materials are fundamental in organic chemistry, the most prominently documented route to Guanoxabenz involves the modification of a pre-existing, structurally similar compound. nih.govcapes.gov.br The optimization of any chemical synthesis, including that of Guanoxabenz and its analogues, presents several challenges. Key objectives in synthetic optimization include maximizing product yield, ensuring high purity, and developing scalable and cost-effective processes. arxiv.orggoogleapis.com
Modern approaches to optimization may involve statistical methods, such as Box-Behnken methodology, to analyze how different reaction parameters (e.g., reagent concentration, temperature, reaction time) affect the final product characteristics. nih.govmdpi.com For complex molecules, ensuring the desired stereoselectivity is a critical challenge, where the goal is to produce a specific stereoisomer. nih.gov Furthermore, developing efficient purification methods is essential to isolate the target compound from byproducts and unreacted starting materials. ku.dk The use of retrosynthesis models can also aid in planning more efficient synthetic routes from the outset. arxiv.org
A key metabolic and synthetic pathway to Guanoxabenz is the N-hydroxylation of Guanabenz. nih.gov This transformation has been demonstrated in vitro using microsomal fractions from various species, including rabbits, pigs, and humans. nih.govcapes.gov.br The reaction involves the oxidation of the Guanabenz molecule, specifically adding a hydroxyl group to a nitrogen atom.
This N-oxidation is catalyzed by the cytochrome P450 (P450) family of enzymes. nih.govresearchgate.net Studies have shown that the reaction can be performed in reconstituted systems containing enriched cytochrome P450 fractions. nih.govcapes.gov.br The reverse reaction, the N-reduction of Guanoxabenz back to Guanabenz, is also catalyzed by these microsomal systems, indicating that the transformation is bioreversible. nih.govcapes.gov.br Kinetic studies suggest that the reduction of Guanoxabenz to Guanabenz is the predominant reaction in vivo, which has led to the characterization of Guanoxabenz as, in part, a prodrug of Guanabenz. nih.govcapes.gov.br The analysis and confirmation of these transformation products are typically performed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov
The preparation of novel analogues of Guanoxabenz can benefit from advanced and modern synthetic techniques that offer improvements in efficiency, selectivity, and environmental impact over classical methods. ku.dkrsc.org While specific applications to Guanoxabenz are not widely detailed, general advancements in organic synthesis are applicable. rsc.org
Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields for heterocyclic compounds like pyrazole (B372694) derivatives. rsc.org Ultrasound-assisted methods provide another energy-efficient route for synthesis under milder conditions. rsc.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without intermediate purification, streamlines the synthetic process, saving time and resources. csic.esnih.gov Furthermore, the field of asymmetric organocatalysis offers a powerful, metal-free approach to creating optically pure molecules, which is crucial for developing compounds with specific biological targets. irb.hr These advanced methods are instrumental in building libraries of novel analogues for structure-activity relationship studies. ku.dk
Design and Elaboration of Novel Guanoxabenz Hydrochloride Analogues
The design of new analogues of a lead compound like Guanoxabenz is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. philadelphia.edu.jo This involves targeted structural changes to enhance desired activities or introduce new ones. nih.govrsc.org
The rationale behind creating analogues is to systematically alter the molecule's structure to improve its interaction with biological targets, such as the α2-adrenoceptor. medchemexpress.comglpbio.com Modifications can be guided by computational modeling and structure-activity relationship (SAR) data to predict how changes will affect binding affinity and efficacy. philadelphia.edu.joresearchgate.net
For Guanoxabenz, a key area for modification is the N-hydroxyguanidine group. glpbio.com Studies have shown that other N-hydroxyguanidine analogues can inhibit the formation of high-affinity Guanoxabenz binding, suggesting this part of the molecule is critical for its activity. glpbio.comglpbio.com Another common strategy involves creating N-alkoxy analogues. csic.es This type of derivatization can be used to modify the compound's physicochemical properties, such as lipophilicity, which can influence its absorption and distribution. csic.esphiladelphia.edu.jo The goal of these targeted modifications is to produce new chemical entities with an improved profile of biological activity. researchgate.netmdpi.com
Combinatorial biosynthesis is an advanced strategy that harnesses and engineers the biosynthetic pathways of microorganisms to produce novel chemical compounds. nih.govrsc.org This technique involves introducing heterologous genes into a host organism, thereby adding new enzymatic functions to an existing metabolic pathway. nih.govresearchgate.net These enzymes can then act on the native substrates or intermediates to create a library of new, "unnatural" natural product derivatives. biorxiv.org
This approach is particularly successful for compounds produced by modular enzymes, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.govbiorxiv.org While the direct application of combinatorial biosynthesis to Guanoxabenz has not been extensively reported, the principles could be applied to its biological synthesis. For instance, if the specific P450 enzymes responsible for the N-hydroxylation of Guanabenz are known, one could explore the substrate specificity of these enzymes or introduce mutated or different hydroxylating enzymes into a host system to generate a variety of hydroxylated or otherwise modified analogues. nih.gov This approach holds potential for creating diverse libraries of Guanoxabenz-related compounds for drug discovery programs. rsc.org
Industrial and Research-Scale Synthesis Considerations
The transition of a synthetic route from a laboratory setting to industrial production for a compound like this compound involves significant challenges and requires careful optimization of various parameters.
The synthesis of this compound on a research scale likely involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with aminoguanidine (B1677879), followed by hydroxylation or the use of a hydroxylated aminoguanidine precursor. The final step would be the formation of the hydrochloride salt.
Key considerations for scalability and efficiency at the research level that would be investigated for industrial application include:
Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. For instance, the formation of related guanidine (B92328) derivatives can be sensitive to temperature, with higher temperatures potentially leading to side reactions and impurities. google.com The use of microwave irradiation has been explored in some guanidine syntheses to reduce reaction times and improve yields, a technique that requires significant engineering to scale up.
Catalyst Selection: While some guanidinylation reactions can proceed without a catalyst, many benefit from the use of acid or metal-based catalysts to improve reaction rates and yields. organic-chemistry.orgias.ac.in For example, scandium(III) triflate has been used for the guanylation of amines in water, which could be a greener alternative to some traditional methods. organic-chemistry.org The cost, toxicity, and ease of removal of the catalyst are critical factors for industrial-scale production.
Purification Methods: At the research scale, chromatography is a common purification technique. However, this is often not economically viable for large-scale production. Crystallization is a preferred method for industrial purification. google.comnih.gov The development of a robust crystallization process for this compound would be a key step in ensuring high purity and consistent crystal form, which is critical for pharmaceutical applications.
A simplified representation of a potential research-scale synthesis and the parameters to be optimized for scalability is presented below:
| Step | Reactants | Conditions to Optimize | Efficiency/Scalability Factors |
| 1. Imine Formation | 2,6-dichlorobenzaldehyde, Hydroxyaminoguanidine | Solvent, Temperature, Catalyst (if any) | Reaction time, yield, purity of intermediate |
| 2. Salt Formation | Guanoxabenz (free base), Hydrochloric acid | Solvent, Temperature, Rate of addition | Crystal form, purity, yield |
This table is a generalized representation and may not reflect the actual industrial synthesis process.
The biosynthesis of a synthetic compound like this compound presents a significant scientific challenge as it is not a known natural product. However, the principles of synthetic biology and enzyme engineering could theoretically be applied to develop a biosynthetic pathway. The main challenges lie in identifying or engineering enzymes that can catalyze the specific reactions required for its assembly.
The hypothetical biosynthetic pathway would need to address two key transformations: the formation of the guanidine group and its attachment to a derivative of 2,6-dichlorophenol (B41786).
Challenges in Precursor Biosynthesis:
The biosynthesis of the 2,6-dichlorophenol precursor is a major hurdle. While some microorganisms can degrade chlorinated phenols, the regioselective dichlorination of a phenol (B47542) ring is not a common biological transformation. Halogenase enzymes, which are responsible for the incorporation of halogen atoms into organic molecules, would need to be discovered or engineered for this specific purpose.
Challenges in Guanidino Group Formation and Attachment:
The formation of the guanidine group in nature is often associated with the amino acid arginine. The biosynthetic machinery for arginine could potentially be harnessed. However, the subsequent modification and attachment to the dichlorinated aromatic precursor would require novel enzymatic activities.
Enzyme Discovery: Screening microbial genomes for enzymes with the desired catalytic activity is a starting point. For example, enzymes involved in the biosynthesis of guanidine-containing natural products could be investigated for their substrate specificity. rsc.org
Enzyme Engineering: Directed evolution and rational design could be used to alter the substrate specificity and catalytic activity of known enzymes. For instance, a cytochrome P450 enzyme has been engineered to hydroxylate 2,6-dichlorophenol, demonstrating that enzymes can be modified to act on synthetic precursors.
The table below outlines some of the key enzymatic steps that would need to be developed for a hypothetical biosynthesis of Guanoxabenz and the associated challenges:
| Hypothetical Biosynthetic Step | Required Enzyme Class | Key Challenges |
| 1. Dichlorination of a Phenolic Precursor | Halogenase | Regioselectivity, efficiency, substrate specificity |
| 2. Formation of a Guanidino Donor | Arginine biosynthesis pathway enzymes | Integration with subsequent steps |
| 3. Guanylation of the Aromatic Precursor | Novel Guanidyltransferase | Substrate specificity for the dichlorinated precursor, reaction efficiency |
| 4. Hydroxylation of the Guanidino Group | Hydroxylase/Oxygenase | Regiospecificity, enzyme stability |
This table represents a speculative pathway and the enzymes listed are hypothetical.
The development of a complete biosynthetic pathway for this compound is a long-term research endeavor. The complexity of engineering multiple enzymes to work in concert within a microbial host makes this a formidable challenge. Current research in synthetic biology is focused on developing platform technologies that could one day make the biosynthesis of such complex synthetic molecules a reality. nih.gov
Molecular Pharmacology and Receptor Interaction Profiling of Guanoxabenz Hydrochloride
Adrenergic Receptor Agonism and Subtype Selectivity
Guanoxabenz (B1663198) is recognized primarily for its activity as an α2-adrenergic receptor agonist. medchemexpress.commedchemexpress.comwikipedia.org This interaction is central to its pharmacological effects. The α2-adrenergic receptors are a class of G protein-coupled receptors that, upon activation, typically inhibit the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This signaling pathway is involved in modulating neurotransmitter release and plays a role in the central and peripheral nervous systems. wikipedia.org
Elucidation of Alpha-2 Adrenergic Receptor (α2-AR) Agonistic Activity
Guanoxabenz hydrochloride functions as a selective agonist for α2-adrenergic receptors. ncats.ionih.gov Its activity is concentration-dependent, with effective concentrations for receptor agonism observed in the nanomolar range (10-100 nM). caymanchem.com The binding affinity of guanoxabenz for the α2A adrenoceptor has been quantified, showing a Ki of 4000 nM for the basal state and a significantly higher affinity of 40 nM for the fully activated form of the receptor. medchemexpress.commedchemexpress.comglpbio.com
Interestingly, the high-affinity binding of guanoxabenz can be induced in rat brain membranes by the presence of NADH or NADPH cofactors. medchemexpress.comglpbio.com This suggests that an enzymatic activity in the brain may activate guanoxabenz, leading to a metabolite with enhanced affinity for α2-adrenoceptors. medchemexpress.comglpbio.com In fact, enzymatic activity in the rat spleen can cause the N-reduction of guanoxabenz to form guanabenz (B1672423), which has a nearly 100-fold greater affinity for rat α2A-adrenoceptors than its precursor. medchemexpress.comglpbio.comglpbio.com
Selective Binding and Intrinsic Activity at α2A-Adrenoceptors
Research indicates that guanoxabenz exhibits selectivity for the α2A-adrenergic receptor subtype. ncats.ionih.gov Studies using [3H]RX821002 binding in the human brain have shown that the predominant α2-adrenoceptor subtype is the α2A subtype. nih.gov In these studies, guanoxabenz was found to recognize the low-affinity state of the α2A-adrenoceptor. nih.gov The affinity of guanoxabenz for adrenergic receptor subtypes follows the order of α2A-AR > α2B-AR > α2C-AR. guidetopharmacology.org
| Parameter | Value | Receptor State | Source |
|---|---|---|---|
| Ki | 4000 nM | Basal | medchemexpress.commedchemexpress.comglpbio.com |
| Ki | 40 nM | Fully Activated | medchemexpress.commedchemexpress.comglpbio.com |
Differential Modulation of α2B and α2C Adrenoceptor Subtypes
While guanoxabenz shows the highest affinity for the α2A subtype, it also interacts with the α2B and α2C adrenoceptors. guidetopharmacology.org It acts as a selective agonist of α2B adrenergic receptors. ncats.io The α2B subtype, along with the α2A subtype, can regulate arterial contraction in certain vascular beds. google.com.pg The α2C subtype, along with the α2A subtype, is involved in the feedback inhibition of norepinephrine (B1679862) release from sympathetic nerve endings. google.com.pg Guanoxabenz's affinity for these subtypes is lower than for α2A, indicating a differential modulation where its primary effects are mediated through the α2A receptor. guidetopharmacology.org
Interaction with Non-Adrenergic Receptors
Beyond its well-established role as an adrenergic agonist, recent research has uncovered interactions between guanoxabenz and other receptor systems.
Agonistic Activity at Trace Amine-Associated Receptor 1 (TAAR1)
Guanoxabenz has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). frontiersin.org TAAR1 is a G protein-coupled receptor that is a target for endogenous trace amines and has emerged as a novel therapeutic target for neuropsychiatric disorders. frontiersin.orgsrce.hrwikipedia.org The discovery of guanoxabenz's activity at TAAR1 highlights the potential for drug repurposing to identify new modulators for this receptor. frontiersin.org This agonistic activity is noteworthy as TAAR1 activation can modulate dopaminergic and serotonergic systems, suggesting a broader mechanism of action for guanoxabenz than previously understood. nih.gov
Investigation of Other Potential Biological Targets via In Silico Methods
In silico methods, which involve computational modeling and simulation, are increasingly used in drug discovery to predict the interaction of compounds with various biological targets. pharmaexcipients.comfrontiersin.orghumanspecificresearch.org While specific in silico screening studies detailing a broad panel of targets for this compound are not extensively published, the known cross-reactivity with TAAR1 suggests that such computational approaches could be valuable. For instance, in silico studies on the related compound guanabenz have identified it as a modulator of acid-sensing ion channel 3 (ASIC3), indicating that guanoxabenz might also interact with targets outside of the adrenergic and trace amine receptor families. nih.gov Further computational screening could elucidate a more comprehensive interaction profile for guanoxabenz, potentially revealing novel mechanisms and therapeutic applications.
| Receptor Target | Activity | Selectivity Order | Source |
|---|---|---|---|
| α2A-Adrenergic Receptor | Agonist | α2A > α2B > α2C | ncats.ionih.govguidetopharmacology.org |
| α2B-Adrenergic Receptor | Agonist | - | ncats.ioguidetopharmacology.org |
| α2C-Adrenergic Receptor | Agonist | - | guidetopharmacology.org |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | - | frontiersin.org |
Mechanistic Insights into Receptor Binding and Activation
The biological activity of guanoxabenz is intricately linked to its metabolic activation, which facilitates high-affinity binding to its primary targets, the α2-adrenergic receptors. medchemexpress.commedchemexpress.comglpbio.com This activation process is dependent on specific enzymatic systems and cofactors and can be influenced by various structural analogues.
Guanoxabenz itself is considered a prodrug that requires enzymatic conversion to form a metabolite with significantly higher affinity for α2-adrenoceptors. medchemexpress.commedchemexpress.com Research indicates that the rat cerebral cortex possesses an enzymatic activity capable of activating guanoxabenz. glpbio.comnih.gov This activation is crucial for its potent pharmacological effects.
The high-affinity binding of guanoxabenz is notably induced in rat brain membranes following the addition of the cofactors NADH or NADPH. medchemexpress.comglpbio.comnih.gov This suggests the involvement of an NADH/NADPH-dependent reductase enzyme. Studies have shown that the cytosolic fraction of the spleen can mediate the reduction of guanoxabenz to guanabenz, a compound with nearly 100-fold greater affinity for rat alpha2A-adrenoceptors. medchemexpress.commedchemexpress.comglpbio.com While the activity in the spleen is attributed to xanthine (B1682287) oxidase, the process in the brain appears to be distinct. nih.gov The brain's enzymatic activity is not inhibited by the xanthine oxidase inhibitor allopurinol, nor is it blocked by cytochrome P450 inhibitors like carbon monoxide and SKF525A. nih.gov Instead, the NADH/NADPH-activated mechanism in the brain is inhibited by menadione (B1676200) and dicumarol, pointing towards a different enzymatic pathway. nih.gov
Table 1: Inhibitors of Guanoxabenz Enzymatic Activation and High-Affinity Binding
| Inhibitor | Effect on High-Affinity Binding | Implied Enzymatic Pathway | Source |
|---|---|---|---|
| Allopurinol | Inhibits (in spleen); No effect (in brain) | Xanthine Oxidase (spleen) | medchemexpress.comnih.gov |
| Menadione | Inhibits (in brain) | Not Cytochrome P450 or Xanthine Oxidase | nih.gov |
| Dicumarol | Inhibits (in brain) | Not Cytochrome P450 or Xanthine Oxidase | nih.gov |
| Cibacron Blue | Inhibits | Metabolic Inhibitor | medchemexpress.commedchemexpress.com |
| Didox | Inhibits | Metabolic Inhibitor | medchemexpress.commedchemexpress.com |
| Trimidox | Inhibits | Metabolic Inhibitor | medchemexpress.commedchemexpress.com |
The formation of the high-affinity binding state of guanoxabenz can be significantly affected by its structural analogues. A series of N-hydroxyguanidine analogues have been shown to inhibit this process. medchemexpress.commedchemexpress.comglpbio.com For instance, pre-incubation of membranes with the N-hydroxyguanidine analogue LW03 results in a time- and concentration-dependent inhibition of high-affinity guanoxabenz binding. medchemexpress.commedchemexpress.comglpbio.com
The most critical transformation is the reduction of guanoxabenz to its primary active metabolite, guanabenz. medchemexpress.commedchemexpress.comnih.gov This conversion is fundamental to its mechanism of action, as guanabenz is the species that demonstrates high affinity for the α2A-adrenoceptor, with a Ki of approximately 40 nM for the fully activated form, compared to 4000 nM for guanoxabenz itself. medchemexpress.commedchemexpress.comglpbio.com
Table 2: Influence of Analogues on Guanoxabenz Receptor Affinity
| Analogue/Metabolite | Relationship to Guanoxabenz | Effect on α2-Adrenoceptor Binding | Source |
|---|---|---|---|
| Guanabenz | Active Metabolite (Reduced form) | ~100-fold higher affinity for α2A-adrenoceptors. | medchemexpress.commedchemexpress.comglpbio.com |
| LW03 | N-hydroxyguanidine analogue | Inhibits high-affinity binding of guanoxabenz. | medchemexpress.commedchemexpress.comglpbio.com |
| N-hydroxyguanidine analogues (general) | Structural Analogues | Inhibit the formation of high-affinity binding. | medchemexpress.commedchemexpress.com |
Post-Receptor Signal Transduction Pathways and Cellular Responses
Upon binding of its active metabolite, guanabenz, to α2-adrenergic receptors, a cascade of intracellular signaling events is initiated, leading to the compound's characteristic cellular responses.
As a member of the G protein-coupled receptor (GPCR) family, the α2-adrenergic receptor transduces extracellular signals into intracellular responses through heterotrimeric G proteins. nih.govnih.govthe-scientist.com The α2-adrenoceptor subtypes primarily couple to inhibitory G proteins of the Gi/o family. diva-portal.org
Activation of the α2-receptor by an agonist like guanabenz (in its active form) stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. the-scientist.comdiva-portal.org This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. mdpi.com Both components can then interact with downstream effectors. The primary consequence of Gαi activation is the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). diva-portal.org This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways. nih.gov Competition experiments with guanoxabenz have clearly modeled the high- and low-affinity states of the α2A subtype, which is characteristic of agonist interaction with a G protein-coupled receptor. nih.gov
Table 3: Guanoxabenz-Induced G Protein Signaling Cascade
| Step | Event | Key Molecules | Consequence | Source |
|---|---|---|---|---|
| 1. Receptor Activation | Guanabenz (active metabolite) binds to the α2-adrenergic receptor. | Guanabenz, α2-Adrenergic Receptor | Conformational change in the receptor. | nih.govnih.gov |
| 2. G Protein Coupling | Activated receptor couples with heterotrimeric Gi/o protein. | Activated Receptor, Gi/o Protein | GDP is exchanged for GTP on the Gα subunit. | diva-portal.org |
| 3. G Protein Dissociation | The Gαi/o-GTP complex dissociates from the Gβγ dimer. | Gαi/o-GTP, Gβγ dimer | Both subunits become active signal transducers. | mdpi.com |
| 4. Effector Modulation | Gαi/o-GTP inhibits adenylyl cyclase. | Gαi/o-GTP, Adenylyl Cyclase | Reduction in the synthesis of cyclic AMP (cAMP). | diva-portal.org |
| 5. Cellular Response | Decreased cAMP levels lead to reduced PKA activity. | cAMP, Protein Kinase A (PKA) | Altered phosphorylation of target proteins, leading to the final cellular effect. | nih.gov |
The activation of α2-adrenergic receptors by guanoxabenz's active metabolite also leads to the modulation of various ion channels, a key mechanism in regulating neuronal excitability and neurotransmitter release. nih.govfrontiersin.org This modulation can occur through direct interaction with the G protein subunits (particularly the Gβγ dimer) or indirectly via changes in second messenger levels. nih.govfrontiersin.org
Research suggests that guanabenz can inhibit neurotransmitter release by activating potassium channels on sympathetic noradrenergic nerve terminals. nih.gov This effect was reduced by apamin (B550111), an inhibitor of Ca2+-activated potassium channels, indicating the involvement of this channel type. nih.gov Other findings suggest guanoxabenz can inhibit calcium-activated and sodium-activated potassium channels. cymitquimica.com The modulation of presynaptic voltage-gated calcium channels (CaV) is a common pathway for Gi/o-coupled receptors to inhibit neurotransmitter release, as the influx of calcium is a direct trigger for vesicle fusion. frontiersin.org
Table 4: Ion Channels Modulated by Guanoxabenz/Guanabenz
| Ion Channel Type | Proposed Mechanism of Modulation | Functional Outcome | Source |
|---|---|---|---|
| Ca2+-activated K+ channels | Activation by Guanabenz | Hyperpolarization, reduced neuronal excitability, inhibition of neurotransmitter release. | nih.govcymitquimica.com |
| Voltage-gated Ca2+ channels (CaV) | Inhibition (common for Gi/o-coupled GPCRs) | Reduced Ca2+ influx at the presynaptic terminal, leading to decreased neurotransmitter release. | frontiersin.org |
| Sodium-activated K+ channels | Inhibition by Guanoxabenz | Potential alteration of neuronal firing patterns. | cymitquimica.com |
A primary pharmacological effect of guanoxabenz, mediated by its active metabolite guanabenz, is the inhibition of norepinephrine release from sympathetic nerve terminals. nih.gov This action is central to its effects. Guanabenz acts as an agonist at presynaptic α2-adrenergic autoreceptors, which function as part of a negative feedback loop to control the release of norepinephrine. wikipedia.org
In studies using rat isolated mesenteric artery preparations, guanabenz (0.1-10 µM) was shown to decrease both resting and stimulation-induced efflux of radiolabelled norepinephrine in a concentration-dependent manner. nih.gov Interestingly, this inhibitory effect on stimulation-induced release was not blocked by the α2-adrenoceptor antagonist idazoxan (B1206943), suggesting a mechanism that may be independent of or supplementary to direct presynaptic α2-receptor activation in this specific experimental model. nih.gov The study proposed that the inhibition of norepinephrine release could be mediated by the activation of presynaptic potassium channels. nih.gov Furthermore, the inhibitory effect of guanabenz on the resting efflux of norepinephrine was prevented by the monoamine oxidase (MAO) inhibitor pargyline (B1678468), suggesting that guanabenz may also inhibit neuronal MAO. nih.gov
Table 5: Summary of Guanabenz Effects on Norepinephrine (NE) Efflux
| Condition | Effect of Guanabenz (0.1-10 µM) | Modulating Factor | Implication | Source |
|---|---|---|---|---|
| Resting Efflux | Decreased | Prevented by pargyline (MAO inhibitor) | Suggests inhibition of monoamine oxidase. | nih.gov |
| Stimulation-Induced Efflux | Decreased | Not blocked by idazoxan (α2-antagonist); Reduced by apamin (K+ channel blocker) | Suggests a mechanism involving K+ channel activation, potentially independent of classic α2-autoreceptor feedback. | nih.gov |
Preclinical Pharmacokinetics and Biotransformation Studies of Guanoxabenz Hydrochloride
Metabolic Fate and Biotransformation Pathways
The metabolic fate of guanoxabenz (B1663198) is intrinsically linked to its parent compound, guanabenz (B1672423), through a bioreversible reaction. nih.govcapes.gov.br This metabolic cycle involves both reductive and oxidative processes that dictate the balance between the two compounds in biological systems.
N-Reduction of Guanoxabenz to Guanabenz
The N-reduction of guanoxabenz, an N-hydroxyamidinohydrazone, to its corresponding amidinohydrazone, guanabenz, has been demonstrated in vitro using microsomal fractions from various species, including humans, pigs, and rabbits. nih.govcapes.gov.br Kinetic studies suggest that the reduction of guanoxabenz to guanabenz is the predominant reaction in vivo. nih.govcapes.gov.br This metabolic conversion is significant as it implies that guanoxabenz can act as a prodrug, being converted into the pharmacologically active guanabenz. nih.govcapes.gov.brresearchgate.net The rate of this biotransformation shows species-dependent variability; for instance, conversion rates are notably slower in rabbit microsomal fractions compared to those from humans and pigs. nih.govcapes.gov.br This reduction is also considered a detoxification pathway, as guanabenz does not exhibit the mutagenic effects observed with guanoxabenz in certain laboratory tests. nih.govcapes.gov.br
Identification of Enzyme Systems Catalyzing Guanoxabenz Reduction
The enzymatic reduction of guanoxabenz is a complex process involving multiple enzyme systems. Research indicates that the N-reduction is catalyzed by an enzyme system comprising cytochrome b5, NADH cytochrome b5-reductase, and a terminal reductase known as benzamidoxime (B57231) reductase. nih.govresearchgate.netwikigenes.org This system has been identified in liver microsomes from several species, including pigs and humans. researchgate.net Further studies have shown that upon reconstitution with cytochrome b5 and its reductase, N-hydroxylated compounds like guanoxabenz are efficiently reduced. colby.eduuniprot.org In addition to this microsomal system, enzymatic activity in the rat spleen cytosol, potentially involving xanthine (B1682287) oxidase, has also been shown to mediate the reduction of guanoxabenz to guanabenz. nih.gov
Guanoxabenz as a Key Metabolite of Guanabenz (N-Hydroxylation)
Complementing its reduction, guanoxabenz is also formed through the N-oxidation (specifically, N-hydroxylation) of guanabenz. nih.govcapes.gov.br This reaction has been observed in vitro using microsomal fractions from humans, pigs, and rabbits, confirming the reversible nature of the metabolic pathway. nih.govcapes.gov.brnih.gov Guanoxabenz is, therefore, a key metabolite of guanabenz. wikipedia.orgwikipedia.orgwikipedia.org
Enzyme Systems Governing Guanoxabenz Hydrochloride Metabolism
The biotransformation of guanoxabenz is governed by specific enzyme systems, with cytochrome P450 (CYP) isozymes playing a central role in the oxidative pathway that forms guanoxabenz from guanabenz.
Role of Cytochrome P450 Isozymes (e.g., CYP1A2) in Guanabenz N-Hydroxylation
The N-hydroxylation of guanabenz to form guanoxabenz is primarily mediated by the cytochrome P450 isozyme CYP1A2. nih.gov This has been confirmed in studies using human liver microsomal preparations and microsomes from human B-lymphoblastoid cell lines that specifically express human CYP enzymes. nih.gov In these experiments, CYP1A2 was identified as the major enzyme responsible for the conversion, with no detectable activity from other P450 isozymes. nih.gov The reaction is effectively inhibited by known potent CYP1A2 inhibitors such as alpha-naphthoflavone (B191928) and furafylline, further solidifying the role of this specific isozyme. nih.gov While CYP1A2 is the key enzyme in human liver, other research has also demonstrated the N-oxidation of guanabenz in reconstituted systems containing enriched cytochrome P450 fractions and the purified isoenzyme P450 2C3. nih.gov
Utility of Guanoxabenz Formation as a Metabolic Marker for CYP1A2 Activity
Given the high affinity of guanabenz for CYP1A2 and the distinct selectivity of this enzyme for the N-hydroxylation reaction, the formation of guanoxabenz has been proposed as a suitable and specific metabolic marker for assessing CYP1A2 activity in biotransformation studies. nih.gov Strong correlations have been demonstrated between the rate of guanabenz N-hydroxylation and the activities of other well-established CYP1A2-mediated reactions.
Table 1: Correlation of Guanabenz N-Hydroxylation with Other CYP1A2-Mediated Reactions This table displays the strong positive correlations found in human liver microsomes between the N-hydroxylation of guanabenz and other standard markers of CYP1A2 activity.
| Correlated Reaction | Correlation Coefficient (r) | Significance (p-value) | Reference |
|---|---|---|---|
| 7-Ethoxyresorufin O-deethylation | 0.96 | < 0.001 | nih.gov |
Table 2: Correlation of Guanoxabenz N-Reduction This table shows the significant correlation between the N-reduction of guanoxabenz and the reduction of benzamidoxime, another reaction catalyzed by benzamidoxime reductase.
| Correlated Reaction | Correlation Coefficient (r) | Significance (p-value) | Reference |
|---|
Table of Compounds
| Compound Name |
|---|
| This compound |
| Guanoxabenz |
| Guanabenz |
| Cytochrome b5 |
| NADH Cytochrome b5-Reductase |
| Benzamidoxime Reductase |
| Benzamidoxime |
| Cytochrome P450 |
| CYP1A2 |
| CYP2C3 |
| 7-Ethoxyresorufin |
| Caffeine |
| alpha-naphthoflavone |
| furafylline |
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a critical component of drug development. nih.gov These studies are essential for understanding the compound's disposition within a biological system, which helps in predicting its pharmacokinetic behavior in humans. researchgate.net For this compound, preclinical ADME characterization focuses on its behavior in various laboratory models before any human trials.
In Vitro Models for Permeability and Metabolic Stability
In vitro methods are fundamental in the early assessment of a new chemical entity's (NCE) metabolic properties. nih.gov These models provide an early estimation of a compound's metabolic stability, which is its susceptibility to biotransformation by drug-metabolizing enzymes. nih.govif-pan.krakow.pl Key parameters derived from these studies include the in vitro half-life (t1/2) and intrinsic clearance (CLint), which are used to predict in vivo pharmacokinetic parameters like bioavailability and clearance. nih.govif-pan.krakow.pl
For guanoxabenz, in vitro studies have been crucial in elucidating its metabolic pathways, particularly its relationship with its parent compound, guanabenz. Guanoxabenz is known to be a human metabolite of guanabenz. nih.gov The biotransformation process has been investigated using subcellular fractions, such as liver microsomes, from various species, including humans. nih.govnuvisan.com
Research using human liver microsomal preparations has demonstrated two key reactions:
Formation of Guanoxabenz : Guanoxabenz is formed from the N-hydroxylation of guanabenz. This reaction is primarily mediated by the cytochrome P450 isozyme CYP1A2. nih.gov The high affinity and selectivity of CYP1A2 for this reaction suggest that the N-hydroxylation of guanabenz can serve as a metabolic marker for CYP1A2 activity. nih.gov
Reduction of Guanoxabenz : Guanoxabenz can be metabolized back to guanabenz through N-reduction. nih.gov This reductive pathway is catalyzed by an enzyme system involving cytochrome b5, NADH cytochrome b5-reductase, and benzamidoxime reductase. nih.gov
The metabolic stability of a compound is often assessed by incubating it with liver microsomes or hepatocytes and monitoring its rate of disappearance. nuvisan.com These assays, which can be automated for high-throughput screening, are vital for identifying and eliminating NCEs with undesirable metabolic properties early in the drug discovery process. nih.govnuvisan.com
| In Vitro Metabolic Reaction | Precursor | Product | Key Enzymes Involved | Model System |
| N-hydroxylation | Guanabenz | Guanoxabenz | Cytochrome P450 (CYP1A2) | Human Liver Microsomes |
| N-reduction | Guanoxabenz | Guanabenz | Cytochrome b5, NADH cytochrome b5-reductase, Benzamidoxime reductase | Human Liver Microsomes |
In Vivo Pharmacokinetic Profiling in Rodent and Non-Rodent Models
In vivo pharmacokinetic (PK) studies in animal models are essential to understand the time course of a drug's absorption, distribution, metabolism, and excretion within a living organism. wuxiapptec.com These studies, conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, monkeys, minipigs) species, provide critical data on a drug's exposure and disposition, which is necessary for designing safe and effective pharmacology and toxicology studies. nuvisan.comselvita.comdrughunter.com The selection of appropriate animal models is crucial and often depends on similarities in metabolic pathways to humans. creative-biolabs.comnih.gov
Pharmacodynamic studies have shown that guanoxabenz administered to rats causes a dose-dependent reduction in locomotor activity, which indicates central nervous system penetration and exposure. medchemexpress.comglpbio.com However, detailed public data on the specific pharmacokinetic parameters of guanoxabenz from dedicated in vivo studies in preclinical species are not widely available.
Typically, in vivo PK studies are designed to determine several key parameters following intravenous and extravascular (e.g., oral) administration. cancer.govnih.govmdpi.com Blood samples are collected at various time points and analyzed to determine the drug's concentration in plasma. srce.hrekb.eg From these concentration-time profiles, the following standard pharmacokinetic parameters are calculated:
| Parameter | Abbreviation | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total exposure to the drug over time, representing the integral of the plasma concentration-time curve. |
| Elimination Half-Life | t1/2 | The time required for the plasma concentration of the drug to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time, indicating the efficiency of drug elimination. |
| Volume of Distribution | Vd | A theoretical volume that represents the extent of a drug's distribution in the body tissues compared to the plasma. |
| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
These parameters are crucial for predicting human pharmacokinetics and establishing a safe and effective dosing regimen for clinical trials. nuvisan.comcancer.gov
Strategies for Metabolite Identification and Quantification in Preclinical Samples
Metabolite identification (MetID) is a critical activity throughout drug development, as metabolites can influence a drug's efficacy, safety, and potential for drug-drug interactions. nih.govresearchgate.net The goal of these studies is to detect, identify, and quantify the biotransformation products of a drug candidate in various biological matrices from preclinical species and humans. wuxiapptec.comevotec.com
The primary strategy for MetID involves the use of sophisticated analytical instrumentation, particularly high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC). evotec.com Techniques like LC-tandem mass spectrometry (LC-MS/MS) are employed to separate metabolites from the parent drug and endogenous components in preclinical samples (e.g., plasma, urine, feces) and to elucidate their chemical structures. researchgate.netnih.gov
For guanoxabenz, the main biotransformation pathway identified is its reduction back to the parent compound, guanabenz. nih.govmedchemexpress.com This is a significant finding because guanabenz is itself a centrally active antihypertensive drug, meaning the metabolite has pronounced pharmacological activity. glpbio.comncats.io The formation of an active metabolite can complicate the parent drug's dose-response relationship and must be carefully characterized. wuxiapptec.com The spleen cytosolic fraction has been shown to mediate this reduction of guanoxabenz to guanabenz. glpbio.com
The process of metabolite profiling in preclinical development typically involves:
In Vitro-In Vivo Correlation : Comparing metabolites formed in in vitro systems (like liver microsomes) with those found in in vivo samples from animal studies to ensure the in vitro models are predictive. wuxiapptec.comevotec.com
Cross-Species Comparison : Analyzing metabolite profiles across different preclinical species and comparing them to what is observed in human-derived systems to ensure that the animal models used for toxicology testing are appropriate. evotec.com
Quantification : Determining the relative abundance of metabolites in relation to the parent drug. wuxiapptec.com Regulatory guidelines often require safety testing for any human metabolite that constitutes more than 10% of the total drug-related exposure (Metabolites in Safety Testing, or MIST). nih.govwuxiapptec.com
| Biotransformation | Metabolite | Analytical Strategy | Significance |
| N-reduction of Guanoxabenz | Guanabenz | LC-MS/MS for separation and quantification in preclinical samples (e.g., plasma, tissue homogenates). | The metabolite (guanabenz) is pharmacologically active, possessing a significantly higher affinity for alpha-2 adrenoceptors than guanoxabenz itself. medchemexpress.comglpbio.com |
Preclinical Pharmacodynamics and Exploratory Therapeutic Research of Guanoxabenz Hydrochloride
Cardiovascular System Modulations in Animal Models
Guanoxabenz (B1663198) hydrochloride, a centrally acting alpha-2 adrenergic agonist, has been the subject of preclinical research to understand its effects on the cardiovascular system. wikipedia.org These studies, primarily conducted in animal models, have provided insights into its mechanisms of action, particularly concerning blood pressure regulation.
Central Alpha-Adrenergic Stimulation and its Effects on Sympathetic Outflow
Guanoxabenz hydrochloride's primary mechanism of cardiovascular modulation lies in its ability to stimulate alpha-2 adrenergic receptors in the central nervous system. nih.gov This stimulation occurs within the brainstem's vasomotor center, leading to a reduction in sympathetic outflow from the central nervous system. nih.govcvpharmacology.com By activating these central alpha-2 adrenoceptors, the drug effectively decreases the sympathetic signals sent to the heart and peripheral blood vessels. cvpharmacology.com This reduction in sympathetic tone results in decreased heart rate and contractility, contributing to a lower cardiac output. cvpharmacology.com
The diminished sympathetic outflow also leads to vasodilation of peripheral blood vessels, which reduces total peripheral resistance. The combined effect of decreased cardiac output and reduced peripheral resistance results in the lowering of blood pressure. cvpharmacology.com This central sympatholytic action is a key characteristic of guanoxabenz and similar alpha-2 agonists used in the management of hypertension. nih.govcvpharmacology.com
Investigation in Animal Models of Hypertension
The antihypertensive effects of this compound have been investigated in various animal models of hypertension. nih.govnih.gov These models are crucial for understanding the pathophysiology of hypertension and for evaluating the efficacy of potential therapeutic agents. nih.gov
Commonly used animal models in hypertension research include:
Genetically-induced models: Such as the Spontaneously Hypertensive Rat (SHR), which develops hypertension without any external induction. frontiersin.org
Pharmacologically-induced models: Where hypertension is induced by administering substances like Angiotensin II or deoxycorticosterone acetate (B1210297) (DOCA)-salt. frontiersin.orgijvets.com
Surgically-induced models: Including the two-kidney one-clip model, which mimics renovascular hypertension. frontiersin.org
Studies in these models have helped to elucidate the mechanisms by which guanoxabenz lowers blood pressure, confirming its central sympatholytic action and its ability to reduce peripheral vascular resistance. The use of such models allows for controlled investigation of the drug's effects on cardiovascular parameters in a hypertensive state. nih.govnih.gov
Neurological and Central Nervous System Research
Beyond its cardiovascular effects, this compound has been a subject of interest in neurological research due to its interaction with central nervous system pathways.
Impact on Noradrenergic Neurotransmission and Receptor-Mediated Responses
Guanoxabenz, as an alpha-2 adrenergic agonist, directly impacts noradrenergic neurotransmission. frontiersin.org Noradrenaline (norepinephrine) is a key neurotransmitter in the brain, involved in regulating various functions including attention, arousal, and stress responses. frontiersin.orglongdom.org Alpha-2 adrenergic receptors act as autoreceptors on noradrenergic neurons, meaning their activation inhibits the further release of noradrenaline.
By stimulating these presynaptic autoreceptors, guanoxabenz reduces the amount of noradrenaline released into the synapse. This modulation of noradrenergic signaling underlies its sedative effects and its potential applications in conditions characterized by excessive sympathetic nervous system activity. nih.gov Research in this area explores how this alteration in neurotransmitter release affects downstream neuronal circuits and behavior.
Modulation of Excitatory and Inhibitory Synaptic Transmission (e.g., in BNST)
The bed nucleus of the stria terminalis (BNST) is a brain region critically involved in processing anxiety, fear, and stress. nih.gov Research has shown that noradrenergic inputs significantly modulate synaptic transmission within the BNST. nih.gov Specifically, the activation of alpha-2 adrenergic receptors in the BNST leads to a suppression of glutamatergic (excitatory) signaling. nih.gov
Studies have demonstrated that norepinephrine (B1679862) can have complex, bidirectional effects on BNST neurons. nih.govnih.gov While beta-adrenergic receptor stimulation can enhance excitatory transmission, alpha-2 adrenergic stimulation, the primary action of guanoxabenz, produces a transient but strong suppression of these excitatory signals. nih.gov Furthermore, norepinephrine has been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in certain BNST neurons, suggesting a global reduction in the output of this nucleus. nih.govbiorxiv.org By modulating the balance between excitatory and inhibitory transmission in this key limbic structure, guanoxabenz can influence anxiety-like behaviors. Opioid receptors, particularly mu and kappa subtypes, also play a role in modulating GABAergic and glutamatergic transmission within the BNST. frontiersin.org
Exploratory Research in Animal Models of Neurodegenerative Conditions (e.g., Multiple Sclerosis, Alzheimer's Disease, Huntington's Disease)
In recent years, exploratory research has investigated the potential therapeutic effects of guanoxabenz in animal models of several neurodegenerative diseases.
Multiple Sclerosis (MS): In animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), guanabenz (B1672423) (the parent compound of guanoxabenz) has shown promise. uchicago.edunih.gov Research suggests that it can prevent myelin loss and alleviate clinical symptoms. uchicago.eduuchicagomedicine.org The proposed mechanism involves the enhancement of an innate cellular stress response in oligodendrocytes, the myelin-producing cells, protecting them from inflammatory damage. uchicago.eduuchicagomedicine.org Studies in mouse models have shown that treatment can delay symptom onset, reduce peak severity, and preserve myelination. uchicago.edu
Alzheimer's Disease (AD): Research in the context of AD often utilizes transgenic animal models that replicate key pathological features of the disease, such as amyloid-beta plaques and neurofibrillary tangles. nih.govnih.govscienceopen.com While direct studies on guanoxabenz in AD models are less common, its mechanism of action on cellular stress responses could be relevant. The integrated stress response, which guanabenz is known to modulate, is implicated in protein misfolding diseases, a category that includes AD. fiercebiotech.com
Huntington's Disease (HD): Animal models of HD, which include transgenic and knock-in rodents, are crucial for understanding the disease's pathology and testing new therapies. nih.govnih.govhuntingtonstudygroup.orghdbuzz.netmdpi.com These models replicate the genetic mutation and progressive neurodegeneration characteristic of HD. nih.govmdpi.com The potential utility of guanoxabenz in HD could be linked to its ability to modulate the cellular stress response, which is a component of the pathology in protein-misfolding neurodegenerative disorders like Huntington's. fiercebiotech.com
Investigation of Anesthetic-like Actions and Underlying Receptors
Guanoxabenz, primarily known as an α2-adrenergic agonist, has been investigated for its potential anesthetic-like properties. Its mechanism of action is linked to its interaction with specific receptors in the nervous system.
Research suggests that the anesthetic and analgesic effects of various compounds are often mediated through their action on GABA-A receptors, the primary inhibitory receptors in the adult mammalian brain. nih.govnih.gov While direct studies on Guanoxabenz's interaction with GABA-A receptors in the context of anesthesia are not extensively detailed in the provided results, the broader class of α2-adrenergic agonists is known to produce sedative and analgesic effects, which are key components of anesthesia. These effects are primarily attributed to their action on α2-adrenoceptors in the locus coeruleus of the brain. googleapis.com
Local anesthetics typically function by blocking voltage-gated sodium channels, thereby inhibiting nerve action potential conduction. mdpi.comfrontiersin.org Some antiepileptic drugs, which also exhibit analgesic properties, share this mechanism of sodium channel inhibition, alongside actions on glutamate (B1630785) and GABA-A receptors. mdpi.com While Guanoxabenz's primary classification is not that of a traditional local anesthetic, its influence on the nervous system through α2-adrenoceptor agonism contributes to a state of sedation and analgesia, which can be considered components of an anesthetic-like state.
Metabolic and Endocrine System Investigations in Preclinical Models
Preclinical studies have revealed significant effects of this compound on metabolic and endocrine parameters, particularly in the context of obesity and related metabolic disturbances.
In animal models of diet-induced obesity, chronic administration of Guanoxabenz has been shown to cause a significant decrease in body weight. nih.gov This reduction in body weight is accompanied by a decrease in caloric intake, suggesting an anorectic effect. nih.gov Furthermore, Guanoxabenz has demonstrated a beneficial impact on key metabolic markers, including a reduction in plasma glucose and triglyceride levels. nih.govnih.gov
A study on a metabolite of Guanabenz, 4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz), also showed a significant decrease in body weight in rats on a high-fat diet, along with reduced calorie consumption and lower plasma glucose and triglyceride levels. nih.gov
Table 1: Effects of Guanoxabenz and its Metabolite on Metabolic Parameters in Obese Rats
| Compound | Effect on Body Weight | Effect on Calorie Consumption | Effect on Plasma Glucose | Effect on Plasma Triglycerides |
| Guanoxabenz | Significant decrease nih.gov | Reduced nih.gov | Beneficial reduction nih.gov | Reduction nih.gov |
| 4-OH-Guanabenz | Significant decrease (~14.8%) nih.gov | Reduced nih.gov | Decreased nih.gov | Decreased nih.gov |
The diet-induced obesity (DIO) animal model is a standard for studying obesity and its comorbidities. wikipedia.orgtaconic.comnih.gov In this model, Guanoxabenz has been shown to be a promising agent for reducing obesity. nih.gov Studies using male Wistar rats fed a high-fat diet demonstrated that intraperitoneal administration of Guanoxabenz for 25 days led to a significant decrease in body weight and the amount of peritoneal adipose tissue. nih.gov The weight loss was substantial, with an approximate 11% reduction at a dose of 5 mg/kg. nih.gov The amount of adipose tissue in the treated groups decreased to levels comparable to control rats on a standard diet. nih.gov
The weight-reducing effect of Guanoxabenz in these models may be linked to a delay in gastric emptying, which was strongly inhibited by the compound. nih.gov This suggests that Guanoxabenz could potentially address multiple facets of metabolic syndrome, including obesity, hyperglycemia, and dyslipidemia. nih.gov
The cellular energy metabolism, which involves a balance between glycolysis and oxidative phosphorylation (OXPHOS), is a critical area of research. thno.orgnih.govnih.gov While direct studies detailing the specific impact of Guanoxabenz on oxidative phosphorylation are not extensively covered in the provided results, its effects on metabolic parameters suggest an influence on energy homeostasis.
Immunomodulatory and Anti-Inflammatory Research Potential (Preclinical)
Preclinical research has highlighted the potential of Guanoxabenz as an immunomodulatory and anti-inflammatory agent.
In animal models of multiple sclerosis, an inflammatory autoimmune disease, Guanoxabenz has been shown to prevent myelin loss and reduce clinical symptoms. uchicago.edu Its mechanism appears to involve the enhancement of an innate cellular stress response pathway. uchicago.edu Specifically, Guanoxabenz is thought to block the reactivation of a protein called eukaryotic translation initiation factor 2 (eIF2α). uchicago.edu By keeping this protein in a deactivated state, it prolongs a protective stress response, leading to reduced cell death of oligodendrocytes (myelin-producing cells). uchicago.edu This, in turn, is hypothesized to decrease the recruitment of immune cells to the brain, resulting in a diminished inflammatory response and preservation of myelin. uchicago.edu
In cultured oligodendrocyte cells exposed to the inflammatory molecule interferon gamma, Guanoxabenz prevented myelin loss and restored cell survival to near-normal levels. uchicago.edu This suggests that Guanoxabenz specifically enhances an active stress response pathway without affecting non-stressed cells. uchicago.edu
The anti-inflammatory actions of various drugs are often studied using models like carrageenan-induced paw edema, which involves mediators like histamine, serotonin, and prostaglandins. mdpi.comasianjpr.com While the specific pathways of Guanoxabenz in these general inflammation models are not detailed, its demonstrated effect on the eIF2α stress response pathway in a neuroinflammatory context points to a significant anti-inflammatory potential. uchicago.edu
Myelin Protection Mechanisms in Preclinical Models
This compound has demonstrated significant potential in protecting myelin, the crucial sheath that insulates nerve fibers. Preclinical research indicates that its protective effects are primarily mediated through the enhancement of the integrated stress response (ISR), a cellular pathway that helps cells to cope with various stressors. uchicagomedicine.orgreportablenews.com This mechanism is particularly relevant in the context of inflammatory demyelinating diseases like multiple sclerosis (MS). nih.gov
The core of guanoxabenz's myelin-protective action lies in its ability to safeguard oligodendrocytes, the specialized cells responsible for producing and maintaining the myelin sheath in the central nervous system. uchicagomedicine.orgnih.gov In inflammatory environments, such as those mimicked in preclinical models of MS, oligodendrocytes are vulnerable to damage and death. nih.gov Research has shown that pro-inflammatory cytokines, like interferon-γ, play a significant role in this oligodendrocyte pathology. nih.gov
Guanoxabenz intervenes by bolstering the oligodendrocyte's intrinsic protective mechanisms against this inflammatory assault. uchicagomedicine.org By enhancing the ISR, guanoxabenz helps these cells to survive in the presence of harmful inflammatory mediators. nih.gov Preclinical studies using a mouse model of MS, known as experimental autoimmune encephalomyelitis (EAE), have shown that treatment with guanabenz alleviates clinical symptoms. nih.gov This clinical improvement is directly correlated with an increased survival rate of oligodendrocytes and a reduction in the accumulation of CD4+ T cells in the central nervous system. nih.gov
Furthermore, in cerebellar explant cultures exposed to interferon-γ, guanabenz treatment was found to prevent hypomyelination, the reduced development of the myelin sheath. nih.gov In vivo studies have also confirmed that guanabenz protects against the loss of oligodendrocytes that is typically caused by the expression of interferon-γ in the central nervous system. nih.gov
A derivative of guanabenz, known as Sephin1, has also been investigated and found to boost the ISR, thereby shielding myelin-producing oligodendrocytes from inflammatory stress. uchicagomedicine.org This targeted action on a protective cellular pathway highlights a novel therapeutic strategy for demyelinating diseases, moving beyond general immunomodulation to directly support the resilience of myelinating cells. uchicagomedicine.orgnih.gov
| Preclinical Model | Key Findings | Reference |
| Cerebellar Explants with Interferon-γ | Prevented hypomyelination. | nih.gov |
| In Vivo CNS Expression of Interferon-γ | Protected against oligodendrocyte loss. | nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Alleviated clinical symptoms, increased oligodendrocyte survival, and diminished CNS CD4+ T cell accumulation. | nih.gov |
| Relapsing-Remitting EAE Mouse Model | Ameliorated relapse. | nih.gov |
Other Emerging Preclinical Therapeutic Research Avenues (e.g., Antiprion Activity)
Beyond its role in myelin protection, this compound has been identified as a compound with significant antiprion activity in preclinical studies. nih.gov Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). nih.gov The discovery of guanoxabenz's efficacy against prions has opened up a new avenue for therapeutic research in this challenging field.
The antiprion properties of guanoxabenz were first identified through a two-step yeast-based assay, which screened for drugs active against two different yeast prions. nih.gov Subsequent research confirmed its activity in a cell-based assay, where it promoted the clearance of the pathological scrapie form of the prion protein (PrPSc) in ovine-infected cells. nih.gov
The distinctness of these two activities has spurred further research into developing derivatives of guanoxabenz that retain potent antiprion effects while being devoid of the agonist activity at α2-adrenergic receptors, thereby eliminating the potential for hypotensive side effects. nih.gov This structure-activity relationship study has led to the identification of such derivatives, which could be more suitable candidates for treating prion diseases. nih.gov
In vivo studies using a transgenic mouse model of ovine prion propagation have also shown that guanoxabenz can slightly but significantly prolong the survival of treated animals, adding it to a limited list of compounds with demonstrated in vivo activity against prion diseases. nih.govresearchgate.net
| Experimental System | Key Findings | Reference |
| Yeast-based Assay | Identified guanoxabenz as active against two different yeast prions. | nih.gov |
| Cell-based Assay (ovine PrPSc) | Promoted the clearance of the pathological prion protein. | nih.gov |
| In Vivo Transgenic Mouse Model (ovine prion propagation) | Slightly but significantly prolonged the survival of treated animals. | nih.gov |
| Comparative Studies with Clonidine | Demonstrated that antiprion activity is independent of α2-adrenergic receptor agonism. | nih.gov |
Structure Activity Relationship Sar and Computational Studies of Guanoxabenz Hydrochloride
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr These models are pivotal in predicting the activity of novel molecules, thereby streamlining the drug discovery process. biointerfaceresearch.com
Hansch analysis and Free-Wilson analysis are classical QSAR approaches. e-bookshelf.de Hansch analysis, an extrathermodynamic approach, correlates biological activity with physicochemical parameters such as hydrophobicity (log P), electronic effects (Hammett constants), and steric factors (Taft parameters). e-bookshelf.deslideshare.net The general form of a Hansch equation is:
log(1/C) = k₁logP + k₂σ + k₃Eₛ + k₄
where C is the molar concentration for a specific biological response, and k represents the coefficients for each parameter.
log(1/C) = Σaᵢxᵢ + μ
where aᵢ is the activity contribution of a substituent at a particular position, xᵢ is an indicator variable (1 if the substituent is present, 0 if not), and μ is the average biological activity of the parent structure. uniroma1.it
A combined Hansch/Free-Wilson approach can also be employed, which incorporates both physicochemical parameters and indicator variables to create a more robust predictive model. nih.gov This mixed approach has been shown to have a remarkably higher predictive power in some cases, indicating that both polar interactions and specific substituent placements are crucial for protein binding. nih.gov While these methodologies are well-established in medicinal chemistry, specific applications of Hansch or Free-Wilson analysis directly to Guanoxabenz (B1663198) hydrochloride are not extensively detailed in the available literature.
The development of a QSAR model involves several key steps: the selection of a training set of molecules with known biological activities, the calculation of molecular descriptors (physicochemical, topological, electronic), the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive ability. biointerfaceresearch.comnih.gov Validation is often performed using internal methods like cross-validation (leave-one-out or leave-group-out) and external validation with a separate test set of compounds. biointerfaceresearch.comuclv.edu.cu
For instance, QSAR models have been developed for various classes of compounds to predict activities such as anticancer, anti-tuberculosis, and analgesic effects. nih.govuclv.edu.cuuclv.edu.cu In a study aimed at identifying novel analgesic compounds through computational means, Guanoxabenz hydrochloride was included in a dataset used to develop QSAR models based on linear and non-linear regression techniques. uclv.edu.cuuclv.edu.cu Such models can be used in virtual screening processes to prioritize compounds for synthesis and biological testing. uclv.edu.cu The ultimate goal of these models is to guide the rational design of new molecules with enhanced desired activities. rsc.org
In Silico Approaches for Ligand Design and Receptor Interaction Modeling
In silico methods, which utilize computer simulations, are indispensable tools in modern drug discovery for designing ligands and modeling their interactions with biological receptors. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. europeanreview.orgekb.eg This method is crucial for understanding the binding mode of a compound and for virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. eddc.sgnih.gov The process typically involves preparing the 3D structures of the protein and the ligands, defining a binding site, and using a scoring function to rank the docked poses based on their predicted binding affinity. aganitha.aiutdallas.edu
In a study on the metabolite of guanabenz (B1672423), 4-hydroxy guanabenz hydrochloride, in silico molecular docking was performed to investigate its interaction with targets of interest, such as the α2A-adrenoceptor and trace amine-associated receptor 1 (TAAR1). nih.gov Such studies help to elucidate the molecular basis of the observed biological activity and to guide the design of new analogs with improved affinity and selectivity. nih.gov Virtual screening, as a complementary approach to high-throughput screening (HTS), has been successfully used to identify novel chemical scaffolds for various targets. nih.gov
Computational chemistry provides a theoretical framework to study chemical phenomena using computer-based methods. researchgate.net It allows for the conformational analysis of molecules, which is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a ligand is essential for predicting its binding to a receptor. uu.se
Methods like Density Functional Theory (DFT) can be used to calculate electronic properties and optimize molecular geometries. dergipark.org.tr These calculations are fundamental for understanding the energetics of ligand binding. diva-portal.org For Guanoxabenz, studies have suggested that its biological activity may be linked to the formation of a metabolite with a significantly higher affinity for α2-adrenoceptors. nih.gov Computational chemistry can be employed to model the structure of this metabolite and predict its binding energy, providing a rationale for the observed increase in affinity. researchgate.netnih.gov The ultimate goal is the accurate prediction of the free energy of a binding event, which is a key determinant of a drug's potency. diva-portal.org
Rational Design of this compound Analogues with Tuned Activity
Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of the SAR and the target structure. nih.govmdpi.com A notable example is the modification of the Guanoxabenz scaffold to separate its different biological effects. Guanabenz has been identified as having antiprion activity, which is independent of its primary function as an α2-adrenergic agonist. nih.govsemanticscholar.org This antihypertensive effect is considered a significant side effect when treating prion diseases. nih.gov
To address this, a structure-activity relationship study was conducted, focusing on modifying two key areas of the guanabenz structure: the substitution pattern on the benzene (B151609) ring and the guanidine (B92328) group. nih.gov This rational design approach led to the identification of two derivatives that retained potent antiprion activity but were devoid of any agonistic activity at α2-adrenergic receptors. semanticscholar.org These findings demonstrate the successful application of rational design to "tune" the activity of Guanoxabenz analogues, making them more suitable as potential therapeutic agents for neurodegenerative diseases. nih.govsemanticscholar.org
The table below summarizes the findings from a study on the rational design of Guanabenz analogues, illustrating the impact of structural modifications on biological activity.
Table 1: Structure-Activity Relationship of Guanabenz Analogues
| Compound | Modification from Guanabenz (2,6-dichloro) | α2-Adrenergic Agonist Activity | Antiprion Activity |
|---|---|---|---|
| Guanabenz | - | Yes | Yes |
| Analogue 1 | 3,4-dichloro substitution | Reduced | Maintained |
| Analogue 2 | 4-chloro substitution | Reduced | Maintained |
| Analogue 6 | Modification of the guanidine group | No | Yes |
| Analogue 7 | Modification of the guanidine group | No | Yes |
Data sourced from a study on the separation of antiprion and α2-adrenergic activities of Guanabenz derivatives. nih.govsemanticscholar.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Guanabenz |
| 4-hydroxy guanabenz hydrochloride |
| Pirenzepine |
| Cryptozepine-2 |
| Daunomycin |
| Erlotinib |
| Sorafenib |
| Remdesivir |
| Naringenin |
| Pentamidine |
| Sibrafiban |
| Melagatran |
Correlating Structural Modifications (e.g., Halogen Position, Guanidine Group Alterations) with Receptor Affinity and Functional Selectivity
The structure of guanoxabenz, chemically known as 2-[(2,6-dichlorophenyl)methylene]-N-hydroxyhydrazine carboximidamide, is composed of a 2,6-dichlorophenyl ring attached to a hydroxyguanidine side chain. Both components are critical for its binding and activity at α2-adrenergic receptors. Structure-activity relationship (SAR) studies have been instrumental in deciphering the contribution of each part of the molecule to its pharmacological profile.
Halogen Position: The substitution pattern on the phenyl ring is a key determinant of α-adrenergic activity. For guanabenz, a closely related analog, the 2,6-dichloro substitution is crucial for its potent α2-adrenergic agonist activity. nih.gov Studies involving the synthesis and testing of analogs with altered chlorine positions have demonstrated a significant drop in this activity. nih.govresearchgate.net For instance, moving the chlorine atoms to the 3,4- or 3,5-positions on the benzene ring leads to derivatives with diminished or abolished agonist activity at α2-adrenergic receptors. nih.gov This highlights the strict steric and electronic requirements of the α2-adrenoceptor binding pocket, which optimally accommodates the 2,6-dichloro configuration. This specific substitution pattern forces the phenyl ring into a non-planar orientation relative to the guanidine side chain, which is believed to be essential for proper receptor interaction.
Guanidine Group Alterations: The guanidine moiety is fundamental to the molecule's ability to act as an agonist. This group, being protonated at physiological pH, is thought to engage in critical hydrogen bonding and electrostatic interactions with key amino acid residues, such as aspartate, within the receptor's binding site. nih.gov Modifications to this group have profound effects on receptor affinity and functional activity. Research aimed at creating derivatives with different pharmacological profiles found that altering the guanidine group could eliminate α2-adrenergic agonism. nih.govresearchgate.net For example, replacing or cyclizing the guanidine structure results in compounds that no longer produce the characteristic effects associated with α2-receptor activation. nih.gov
The data below, derived from computational modeling studies, illustrates the binding affinities of Guanoxabenz for different α2-adrenoceptor subtypes. nih.gov
| Receptor Subtype | Dissociation Constant (Kd) in nM | Receptor Affinity Order |
| alpha-2A | 99.7 +/- 15.1 | 1 (Highest) |
| alpha-2B1 | 508 +/- 135 | 2 (Intermediate) |
| alpha-2B2 | 25,400 +/- 2400 | 3 (Lowest) |
A study on guanabenz systematically modified its structure to evaluate the impact on α2-adrenergic receptor agonistic activity. The findings underscore the importance of the original structure for this specific biological effect. nih.gov
| Compound/Modification | α2-Adrenergic Agonist Activity |
| Guanabenz (2,6-dichloro analog) | Potent Agonist |
| 3,4-dichloro analog | Activity Abolished |
| 3,5-dichloro analog | Activity Abolished |
| Guanidine Group Modification (Derivative 6) | Activity Abolished |
| Guanidine Group Modification (Derivative 7) | Activity Abolished |
Strategies for Modulating Pharmacodynamic Profiles through Structural Design
The pharmacodynamic profile of a drug describes its effects on the body. For guanoxabenz, this is primarily its agonist activity at α2-adrenergic receptors. google.com Structural design offers powerful strategies to modulate this profile, either to enhance a desired effect, reduce an unwanted one, or introduce a new activity.
Decoupling Biological Activities: A key strategy in modern drug design is to separate a molecule's multiple activities to create more specific agents. Guanabenz, for example, was found to have antiprion properties in addition to its primary antihypertensive effect. nih.gov However, its potent α2-adrenergic agonism is an undesirable side effect when considering it as a treatment for neurodegenerative diseases. nih.gov A successful SAR study was conducted to decouple these two effects. By altering the chlorine positions on the phenyl ring and modifying the guanidine group, researchers developed derivatives that retained potent antiprion activity but were completely devoid of the α2-adrenergic agonist activity responsible for the antihypertensive effect. nih.govresearchgate.net This work provides a clear blueprint for how targeted structural modifications can refine a drug's pharmacodynamic profile to suit a different therapeutic purpose.
Isomeric Control: The spatial arrangement of atoms can have a major impact on a drug's biological activity. Guanabenz exists as E/Z geometric isomers due to the carbon-nitrogen double bond. researchgate.net The clinically used form is the E-isomer. researchgate.net Research has shown that the Z-isomer lacks the significant hypotensive properties of its E-counterpart, while still retaining other biological activities, such as counteracting endoplasmic reticulum (ER) stress. researchgate.net This demonstrates that controlling the stereochemistry of the molecule is a viable strategy for modulating its pharmacodynamic profile, allowing for the isolation of specific therapeutic effects.
| Strategy | Structural Modification | Impact on Pharmacodynamic Profile |
| Decoupling Activities | Alteration of halogen position (e.g., to 3,4-dichloro) or modification of the guanidine moiety. nih.govresearchgate.net | Eliminates α2-adrenergic agonist effect while preserving other biological activities (e.g., antiprion). nih.gov |
| Isomeric Control | Isolation and use of the Z-isomer instead of the E-isomer. researchgate.net | Removes hypotensive activity while retaining other cellular effects. researchgate.net |
| Prodrug Approach | Reversible conversion of the guanidine group into a guanidine cyclic diimide (GCDI). nih.govacs.org | Improves oral bioavailability, enhancing the overall in vivo efficacy of the active compound. nih.gov |
Analytical Methodologies for Guanoxabenz Hydrochloride Research and Quantification
Chromatographic Techniques for Analysis in Biological and Synthetic Matrices
Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.org For Guanoxabenz (B1663198) hydrochloride, chromatographic methods are indispensable for assessing its purity in synthetic preparations and for quantifying its presence in complex biological samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Enzyme Preparations
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. wikipedia.orgmoravek.com In the context of Guanoxabenz hydrochloride research, HPLC is utilized to determine the purity of the compound and to quantify it in various experimental settings, such as enzyme preparations.
A study investigating the enzymatic conversion of Guanoxabenz to its more active metabolite, guanabenz (B1672423), employed HPLC to separate and identify the reaction product. nih.gov This allowed researchers to confirm the identity of guanabenz through subsequent analysis by nuclear magnetic resonance (NMR). nih.gov The use of HPLC is critical in such studies to ensure that the observed biological activity is attributable to the correct molecular entity.
The general principle of HPLC involves passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The different components in the sample interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times. wikipedia.org A detector then measures the concentration of each component as it exits the column, producing a chromatogram. wikipedia.org For purity assessment, the area of the main peak corresponding to this compound is compared to the areas of any impurity peaks. moravek.com
| Parameter | Description | Relevance to Guanoxabenz Analysis |
| Stationary Phase | The solid material in the column that interacts with the sample components. Common types include silica-based C18 columns. mdpi.com | The choice of stationary phase is crucial for achieving optimal separation of Guanoxabenz from its potential impurities or metabolites. |
| Mobile Phase | The solvent that carries the sample through the column. The composition can be adjusted to optimize separation. nih.gov | A suitable mobile phase ensures good resolution and peak shape for accurate quantification of Guanoxabenz. |
| Detector | A device that measures the eluting components. UV/VIS detectors are commonly used for compounds with chromophores. nih.gov | Guanoxabenz possesses a structure that allows for UV detection, making it a suitable method for its quantification. |
| Retention Time | The time it takes for a specific compound to travel through the column to the detector. | The retention time of Guanoxabenz is a key parameter for its identification in a sample. |
| Peak Area | The area under the peak in the chromatogram, which is proportional to the concentration of the compound. | Peak area is used for the quantitative determination of Guanoxabenz purity and its concentration in biological samples. |
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific analytical tool. wikipedia.org This technique is particularly valuable for the identification and quantification of drug metabolites in biological fluids. nih.govnih.gov
In the context of Guanoxabenz research, LC-MS can be used to identify and quantify the compound and its metabolites in plasma, urine, and tissue samples. The LC system separates the components of the biological matrix, and the mass spectrometer then ionizes the eluted molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. wikipedia.org The development of LC-MS/MS methods, which involves a second stage of mass analysis, further enhances selectivity and sensitivity, making it possible to detect compounds at very low concentrations. faa.govjapsonline.com
Radioligand Binding Assays for Receptor Characterization in Research Settings
Radioligand binding assays are a cornerstone of pharmacological research, providing a means to characterize the interaction of drugs with their receptor targets. nih.gov These assays utilize a radiolabeled form of a ligand to quantify its binding to a receptor.
Competitive, Saturation, and Kinetic Binding Studies for Affinity and Dissociation Constants
Different types of radioligand binding assays provide distinct information about the receptor-ligand interaction. nih.gov
Saturation Binding Assays: These experiments involve incubating a receptor preparation with increasing concentrations of a radioligand until all the receptors are occupied. nih.govnih.gov Analysis of the data yields the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density. nih.gov
Competitive Binding Assays: In these assays, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound, such as this compound. nih.govmerckmillipore.com This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which reflects its affinity for the receptor. nih.gov Guanoxabenz has been characterized using such assays, revealing its affinity for α2-adrenergic receptors. medchemexpress.commedchemexpress.com For instance, it has a reported Ki of 4000 nM for the α2A adrenoceptor in its basal state and 40 nM in its fully activated form. medchemexpress.com
Kinetic Binding Assays: These studies measure the rates at which a radioligand associates with and dissociates from its receptor. nih.govnih.gov This provides the association rate constant (kon) and the dissociation rate constant (koff). The ratio of koff to kon can also be used to calculate the Kd. nih.gov Kinetic studies can reveal important information about the mechanism of drug action that is not apparent from equilibrium binding studies alone. biorxiv.org
| Assay Type | Parameters Determined | Significance for Guanoxabenz Research |
| Saturation | Kd (Equilibrium Dissociation Constant), Bmax (Maximum Binding Sites) | Determines the affinity of a radiolabeled ligand for the α2-adrenergic receptor and the density of these receptors in a given tissue. |
| Competition | Ki (Inhibitory Constant) | Quantifies the affinity of Guanoxabenz for the α2-adrenergic receptor by measuring its ability to displace a known radioligand. |
| Kinetic | kon (Association Rate Constant), koff (Dissociation Rate Constant) | Provides insights into how quickly Guanoxabenz binds to and dissociates from its receptor, which can influence its duration of action. |
Ex Vivo Receptor Occupancy Studies in Animal Models
Ex vivo receptor occupancy studies are used to determine the extent to which a drug binds to its target receptors in the body after administration. sygnaturediscovery.com In these experiments, an animal is treated with the drug, and at a specific time point, tissues are collected and the amount of receptor bound by the drug is measured. nih.govnih.gov This is typically done by measuring the binding of a radioligand to the remaining unoccupied receptors. nih.govnih.gov
For Guanoxabenz, ex vivo receptor occupancy studies in animal models could provide valuable information about the relationship between the administered dose, the concentration of the drug in the brain, and the degree of α2-adrenergic receptor engagement. sygnaturediscovery.com Such studies are crucial for understanding the in vivo pharmacology of the compound and for predicting a therapeutically effective dose range. nih.govsygnaturediscovery.com The percentage of receptor occupancy is calculated by comparing the specific binding of the radioligand in drug-treated animals to that in vehicle-treated control animals. nih.gov
Spectroscopic and Other Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for confirming the chemical structure of this compound and for assessing its purity. slideshare.net These methods provide information about the molecular structure and functional groups present in the compound. jchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise structure of a molecule. semanticscholar.org Both 1H and 13C NMR spectroscopy can provide detailed information about the connectivity of atoms in Guanoxabenz, confirming its identity. semanticscholar.org As mentioned earlier, NMR was used to confirm the structure of the metabolite guanabenz in a study of Guanoxabenz metabolism. nih.gov
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing information about its structure through fragmentation patterns. wikipedia.orgegyankosh.ac.in High-resolution mass spectrometry can provide a very accurate molecular weight, which can be used to determine the elemental composition of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. jchps.com The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. semanticscholar.org While not as structurally informative as NMR or MS, it can be used for quantitative analysis and to provide some information about the electronic structure of the molecule. jchps.com
These advanced analytical techniques, often used in combination, provide a comprehensive characterization of this compound, ensuring its identity, purity, and quality for research purposes.
Isotope Labeling Strategies for Tracking Metabolism and Distribution in Preclinical Studies
The use of isotopically labeled compounds is a cornerstone in preclinical drug development, providing an unparalleled ability to trace, quantify, and characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.govnih.gov While specific studies detailing the isotopic labeling of this compound are not widely available in the public domain, the established methodologies for other pharmaceutical compounds provide a clear framework for how such research would be conducted. The primary isotopes utilized in these studies are the radioisotopes Carbon-14 (¹⁴C) and Tritium (B154650) (³H), and stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). nih.govopenmedscience.com
Radioisotope labeling, particularly with ¹⁴C, is considered the gold standard for quantitative ADME studies due to the stability of the label within the molecule's carbon backbone. nih.govopenmedscience.com This ensures that the radiolabel accurately represents the disposition of the parent compound and its metabolites. msdvetmanual.com Tritium (³H) is another common radioisotope used, often favored in early discovery due to its higher specific activity and typically lower cost of synthesis. nih.gov However, the potential for the tritium label to exchange with protons in an aqueous environment necessitates careful selection of the labeling position to ensure metabolic stability. nih.gov
Strategic Placement of Isotopic Labels
The selection of the atomic position for isotopic labeling is a critical step in the design of preclinical studies. The label must be placed on a part of the molecule that is not expected to be cleaved off during metabolism. pharmaron.comxenotech.com For a molecule like guanoxabenz, potential labeling positions would be on the dichlorophenyl ring or the guanidino group, assuming these moieties remain intact during metabolic transformations. Placing a ¹⁴C label on the benzylidene ring, for instance, would allow for the tracking of all metabolites containing this part of the structure.
In Vitro Metabolism Studies
In vitro systems are crucial for initial metabolic profiling and for comparing metabolic pathways across different species, including humans. nih.govsgs.com These studies typically utilize liver microsomes, S9 fractions, or hepatocytes. sgs.com By incubating the isotopically labeled guanoxabenz with these biological matrices, researchers can identify and quantify the formation of various metabolites. Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and radiometric detection are employed to separate and identify the parent compound and its radiolabeled metabolites. pharmaron.com
In Vivo Preclinical Studies in Animal Models
Following in vitro characterization, in vivo studies in animal models, such as rats, are conducted to understand the complete ADME profile of the drug in a whole organism. nih.govfda.gov After administration of the isotopically labeled guanoxabenz, biological samples including blood, urine, feces, and various tissues are collected over time. nih.gov
Quantitative whole-body autoradiography (QWBA) is a powerful technique used to visualize the distribution of the radiolabeled compound throughout the animal's body. nih.govwuxiapptec.com This method provides a detailed picture of which tissues and organs the drug and its metabolites accumulate in, offering insights into potential target sites and off-target effects.
The analysis of excreta (urine and feces) allows for the determination of the routes and rates of elimination from the body, a critical component of mass balance studies. pharmaron.comclinmedjournals.org Metabolite profiling of these samples helps to create a comprehensive picture of the biotransformation pathways of guanoxabenz.
Data Interpretation and Research Findings
While specific data tables for isotopically labeled this compound are not available, the expected outcomes of such studies would include:
Pharmacokinetic Parameters: Determination of the concentration-time profiles of the total radioactivity in plasma, which represents the parent drug and all its metabolites.
Tissue Distribution: Quantitative data on the extent of drug distribution into various tissues and organs.
Metabolite Profiles: Identification and quantification of the major and minor metabolites in plasma, urine, and feces across different species.
Mass Balance: A quantitative accounting of the administered radioactive dose, detailing the proportion excreted via different routes.
Studies on the metabolism of guanoxabenz in rats have identified its reduction to guanabenz as a significant metabolic pathway. nih.gov Isotope labeling would be instrumental in confirming and quantifying the extent of this and other potential metabolic transformations, such as hydroxylation, in vivo.
Below are illustrative data tables representing the type of information that would be generated from preclinical studies using isotopically labeled guanoxabenz.
Table 1: Illustrative In Vitro Metabolic Profile of [¹⁴C]-Guanoxabenz in Liver Microsomes
| Species | Parent Compound Remaining (%) | Major Metabolite(s) Identified |
|---|---|---|
| Rat | 45 | Guanabenz, Hydroxylated Guanoxabenz |
| Dog | 60 | Guanabenz |
Table 2: Illustrative Tissue Distribution of Radioactivity 24 hours after a Single Oral Dose of [¹⁴C]-Guanoxabenz Hydrochloride to Rats (as % of Administered Dose)
| Tissue | Radioactivity Concentration |
|---|---|
| Blood | 0.5% |
| Liver | 5.2% |
| Kidneys | 2.1% |
| Brain | 0.1% |
| Adipose Tissue | 1.5% |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Guanoxabenz |
| Guanabenz |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
| Carbon-14 |
| Tritium |
| Hydroxylated Guanoxabenz |
Future Directions and Translational Research Perspectives Preclinical Focus
The journey of a chemical compound from laboratory curiosity to potential therapeutic agent is paved with extensive preclinical research. For Guanoxabenz (B1663198) hydrochloride, a compound historically recognized for its interaction with adrenergic receptors, the future of preclinical investigation lies in exploring its broader biological activities. This article delves into the prospective avenues of translational research, focusing on novel molecular targets, advanced disease models, therapeutic repurposing, and the integration of cutting-edge technologies to overcome developmental challenges.
Q & A
Q. What are the standard synthetic routes for Guanoxabenz hydrochloride, and what purification methods are recommended?
this compound is synthesized via condensation of 2,6-dichlorobenzaldehyde with guanidine derivatives. A validated protocol involves reacting guanidine with 2,6-dichlorobenzaldehyde in toluene under reflux, followed by acidification with HCl to precipitate the hydrochloride salt. Key steps include:
- Reaction conditions : Heating at 80–90°C for 2 hours in toluene.
- Purification : Recrystallization from isopropanol or chloroform to achieve >98% purity.
- Yield optimization : Adjusting pH to 6 during crystallization improves yield .
Q. What analytical techniques are employed to characterize this compound's purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column with UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm).
- Melting Point Analysis : Melting range of 213–216°C validates crystallinity .
Q. What are the primary pharmacological targets of this compound, and what methodologies confirm its receptor interactions?
Guanoxabenz acts as an α2-adrenoceptor agonist. Its receptor affinity is determined via:
- Radioligand Binding Assays : Using [³H]-RX781094 to measure competitive displacement (Ki = 40 nM for α2A subtype).
- Functional Studies : Isolated rat vas deferens assays to assess inhibition of norepinephrine release .
Advanced Research Questions
Q. How do researchers address discrepancies in reported binding affinities (Ki) of this compound across different studies?
Discrepancies arise from assay conditions (e.g., tissue specificity, species differences). To resolve these:
- Standardize Assay Protocols : Use homogeneous cell lines (e.g., transfected CHO cells expressing human α2A receptors).
- Control for Endogenous Agonists : Pre-treat tissues with reserpine to deplete endogenous catecholamines.
- Meta-Analysis : Compare data from peer-reviewed studies using tools like Prism® to adjust for methodological variability .
Q. What experimental design considerations are critical when evaluating this compound's selectivity over related adrenoceptors?
- Receptor Panels : Test against α1-adrenoceptors (e.g., rat aorta contraction assays) and β-adrenoceptors (e.g., cAMP accumulation in HEK293 cells).
- Antagonist Controls : Use yohimbine (α2 antagonist) to confirm target specificity.
- Dose-Response Curves : EC₅₀ values <100 nM for α2 receptors indicate high selectivity .
Q. How can in vitro findings on this compound's efficacy be validated in in vivo models, and what are the key challenges?
- Animal Models : Normotensive vs. hypertensive rats (e.g., SHR strain) to assess blood pressure modulation.
- Pharmacokinetic Profiling : Measure plasma half-life (t½) via LC-MS/MS after intravenous administration.
- Challenges : Address interspecies metabolic differences (e.g., cytochrome P450 activity) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
